molecular formula C6H6ClN3O B2791106 6-chloro-N-methylpyridazine-3-carboxamide CAS No. 202135-65-7

6-chloro-N-methylpyridazine-3-carboxamide

Cat. No.: B2791106
CAS No.: 202135-65-7
M. Wt: 171.58
InChI Key: WLHDRODMZTWYPH-UHFFFAOYSA-N
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Description

6-chloro-N-methylpyridazine-3-carboxamide is a chemical compound with the molecular formula C6H6ClN3O. It is a pyridazine derivative, characterized by a chloro group at the 6th position, a methyl group attached to the nitrogen atom, and a carboxamide group at the 3rd position of the pyridazine ring . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 6-chloropyridazine with methylamine under controlled conditions to form the desired compound . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-N-methylpyridazine-3-carboxamide may involve large-scale chlorination and amination processes. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Mechanism of Action

The mechanism of action of 6-chloro-N-methylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-methylpyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, methyl, and carboxamide groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-chloro-N-methylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c1-8-6(11)4-2-3-5(7)10-9-4/h2-3H,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHDRODMZTWYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202135-65-7
Record name 6-chloro-N-methylpyridazine-3-carboxamide
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